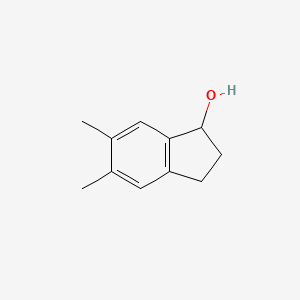
5,6-Dimethyl-1-indanol
Cat. No. B8276029
M. Wt: 162.23 g/mol
InChI Key: FWYWKLULFJCQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06479424B1
Procedure details


A 1 L three-neck round bottom flask equipped with a condenser, mechanical stirrer, nitrogen inlet and a thermometer was charged with 5,6-dimethyl-1-indanone (21.65 g, 0.133 mol) and ethanol (450 mL). The mixture was heated with stirring to 45° C. and sodium borohydride (15.2 g, 0.40 mol) was added incrementally over 10 minutes. The reaction mixture was then heated at reflux for 18 hours, cooled, quenched in 5% HCl (1 L ice-water), and extracted with diethyl ether (500 mL). The organic phase was separated, washed with water (3×500 mL), dried over anhydrous magnesium sulfate, and evaporated to dryness under reduced pressure to yield 5,6-dimethyl-1-indanol (23.0 g) as an amber oil. 1HNMR (CD2Cl2, 500 MHz) δ7.12 (s, 1H); 7.01 (s, 1H); 4.81 (m, 1H); 2.95 (m, 1H); 2.72 (m, 1H); 2.28 (m, 1H); 2,26 (s, 3H); 2.23 (s, 3H).



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[CH3:11])[C:7](=[O:12])[CH2:6][CH2:5]2.[BH4-].[Na+]>C(O)C>[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[CH3:11])[CH:7]([OH:12])[CH2:6][CH2:5]2 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21.65 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C2CCC(C2=CC1C)=O
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
15.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring to 45° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 1 L three-neck round bottom flask equipped with a condenser, mechanical stirrer, nitrogen inlet
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 18 hours
|
|
Duration
|
18 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched in 5% HCl (1 L ice-water)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether (500 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (3×500 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C2CCC(C2=CC1C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 23 g | |
| YIELD: CALCULATEDPERCENTYIELD | 106.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
